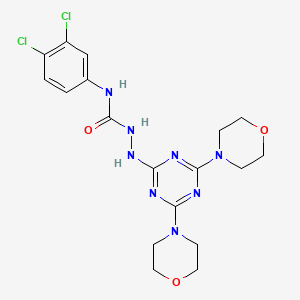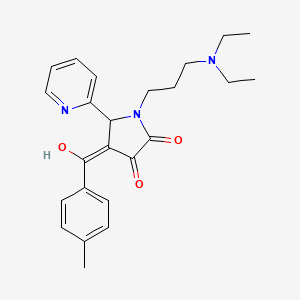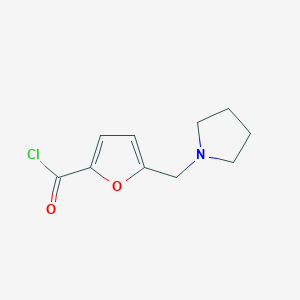
5-(Pyrrolidin-1-ylmethyl)furan-2-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Pyrrolidin-1-ylmethyl)furan-2-carbonyl chloride, also known as PyrCl, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. PyrCl is a versatile intermediate that can be used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. In
Wirkmechanismus
The mechanism of action of 5-(Pyrrolidin-1-ylmethyl)furan-2-carbonyl chloride depends on the compound it is used to synthesize. For example, the lactate dehydrogenase A inhibitor synthesized from this compound works by blocking the enzyme's active site, preventing the conversion of pyruvate to lactate. Similarly, the sirtuin inhibitor synthesized from this compound works by binding to the enzyme's active site, preventing its activity. The antiviral compounds synthesized from this compound work by inhibiting the replication of the Zika virus.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the compound it is used to synthesize. For example, the lactate dehydrogenase A inhibitor synthesized from this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. The sirtuin inhibitor synthesized from this compound has been shown to improve glucose tolerance and insulin sensitivity in obese mice. The antiviral compounds synthesized from this compound have been shown to inhibit the replication of the Zika virus in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-(Pyrrolidin-1-ylmethyl)furan-2-carbonyl chloride is its versatility as an intermediate in the synthesis of various compounds. Additionally, this compound is relatively easy to synthesize and has a moderate yield. However, this compound is highly reactive and requires careful handling. This compound is also sensitive to moisture and should be stored in a dry environment.
Zukünftige Richtungen
There are several future directions for 5-(Pyrrolidin-1-ylmethyl)furan-2-carbonyl chloride research. One direction is the synthesis of novel compounds with potential pharmaceutical applications. For example, this compound could be used to synthesize compounds that target other enzymes involved in cancer or metabolic diseases. Another direction is the development of new synthetic routes to this compound that improve yield and reduce waste. Finally, this compound could be used as a starting material for the synthesis of new materials with unique properties, such as conductive polymers or fluorescent dyes.
In conclusion, this compound is a versatile intermediate that has potential applications in various fields, including pharmaceuticals, agrochemicals, and materials. This compound can be synthesized through a multi-step process starting from furfural. This compound has been used in the synthesis of compounds with potential pharmaceutical applications, including inhibitors of lactate dehydrogenase A, sirtuins, and the Zika virus. This compound has advantages and limitations for lab experiments, and there are several future directions for this compound research.
Synthesemethoden
5-(Pyrrolidin-1-ylmethyl)furan-2-carbonyl chloride can be synthesized through a multi-step process starting from commercially available furfural. The first step involves the conversion of furfural to furan-2-carboxylic acid, which is then converted to 5-(pyrrolidin-1-ylmethyl)furan-2-carboxylic acid. Finally, the acid is converted to this compound through the reaction with thionyl chloride. The overall yield of this compound synthesis is around 50%.
Wissenschaftliche Forschungsanwendungen
5-(Pyrrolidin-1-ylmethyl)furan-2-carbonyl chloride has been used as an intermediate in the synthesis of various compounds with potential pharmaceutical applications. For example, this compound has been used in the synthesis of a selective inhibitor of human lactate dehydrogenase A, which has been shown to have anticancer activity. This compound has also been used in the synthesis of a potent inhibitor of human sirtuins, which are enzymes involved in various cellular processes, including aging and metabolism. Additionally, this compound has been used in the synthesis of a novel class of antiviral compounds that target the Zika virus.
Eigenschaften
IUPAC Name |
5-(pyrrolidin-1-ylmethyl)furan-2-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c11-10(13)9-4-3-8(14-9)7-12-5-1-2-6-12/h3-4H,1-2,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDNDYMOTKFFFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(O2)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-(4-Methoxyphenylamino)benzo[d]ozazol-5-yl)propanoic acid HCl](/img/structure/B2960054.png)
amine hydrobromide](/img/no-structure.png)
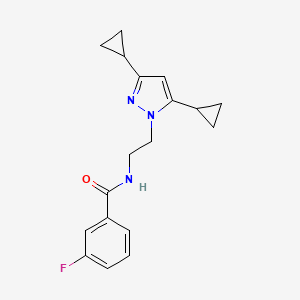
![3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2960058.png)
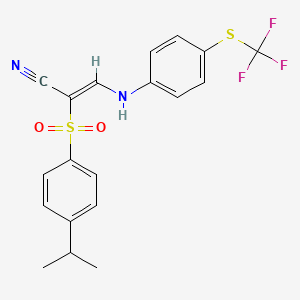
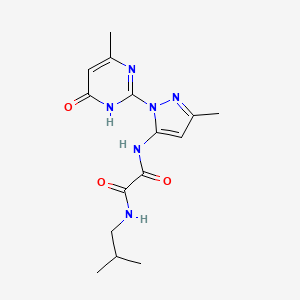
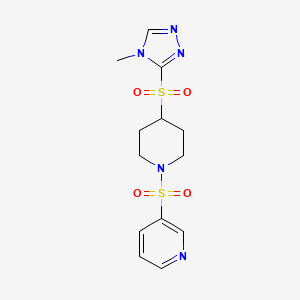
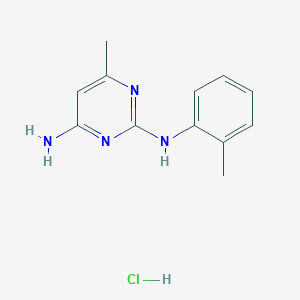
![(E)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide](/img/structure/B2960064.png)
![7-(thiophen-2-yl)-2H,3H-[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid](/img/structure/B2960066.png)
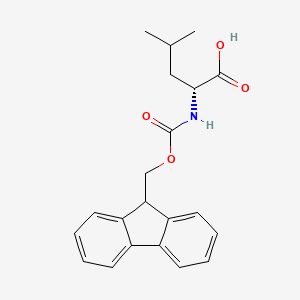
![1-(benzo[d]isoxazol-3-yl)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)methanesulfonamide](/img/structure/B2960069.png)
